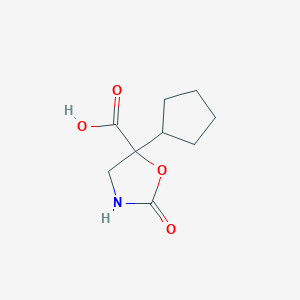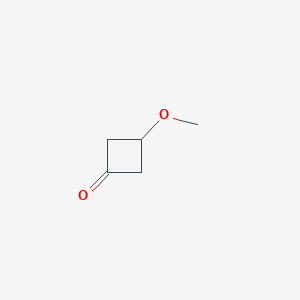
4-Nitro-3-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 2503207-68-7 . It has a molecular weight of 246.2 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6N2O6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 246.2 .Safety and Hazards
The safety information for 4-Nitro-3-sulfamoylbenzoic acid indicates that it may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling . If in eyes, it’s advised to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Sulfamoylbenzoate derivatives have been reported to target the m1 subunit of human ribonucleotide reductase (hrrm1), a key enzyme in cancer chemotherapy
Mode of Action
Sulfamoylbenzoate derivatives have been shown to interact strongly with known substrate-binding residues such as ser202 and thr607 in the catalytic site of hrrm1 . The nitro group and sulfamoyl group in the compound could potentially enhance this interaction.
Biochemical Pathways
Given its potential interaction with hrrm1, it may affect the de novo synthesis of deoxynucleotide triphosphates (dntps), which are vital for dna replication and repair .
Result of Action
If it does inhibit hrrm1 as other sulfamoylbenzoate derivatives do, it could potentially disrupt dna replication and repair in cancer cells, leading to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Nitro-3-sulfamoylbenzoic acid are not fully understood yet. It is known that sulfamoylbenzoic acid derivatives can inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade, a biochemical pathway leading to the formation of oxidized arachidonic acid products .
Cellular Effects
The cellular effects of this compound are currently under investigation. As a derivative of sulfamoylbenzoic acid, it may have similar effects on cells, such as inhibiting the activity of cPLA2α . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that sulfamoylbenzoic acid derivatives can inhibit cPLA2α, suggesting that this compound might exert its effects at the molecular level through similar mechanisms .
Properties
IUPAC Name |
4-nitro-3-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6S/c8-16(14,15)6-3-4(7(10)11)1-2-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSZZFGVFIYPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)












![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
